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molecular formula C11H14BrNO2 B8358634 5-Bromo-2-(tetrahydro-pyran-4-ylamino)-phenol

5-Bromo-2-(tetrahydro-pyran-4-ylamino)-phenol

Cat. No. B8358634
M. Wt: 272.14 g/mol
InChI Key: ODTDOSZDMOWWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697689B2

Procedure details

A solution of intermediate D7 (0.66 g, 3.415 mmol) and N-bromosuccinimide (0.669 g, 3.757 mmol) in DMF (10 ml) was stirred at r.t. for 1 h. Subsequently, the r.m. was washed with an aqueous saturated NaHCO3 solution. The organic layer was separated, dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by column chromatography (silica gel; DCM/EtOAc 8:2 as eluent). The desired fractions were collected and evaporated in vacuo to yield D9 (0.433 g, 46.6%) as a reddish solid.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.669 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
46.6%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])[CH2:3][CH2:2]1.[Br:15]N1C(=O)CCC1=O>CN(C=O)C>[Br:15][C:11]1[CH:12]=[CH:13][C:8]([NH:7][CH:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)=[C:9]([OH:14])[CH:10]=1

Inputs

Step One
Name
Quantity
0.66 g
Type
reactant
Smiles
O1CCC(CC1)NC1=C(C=CC=C1)O
Name
Quantity
0.669 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with an aqueous saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel; DCM/EtOAc 8:2 as eluent)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)O)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.433 g
YIELD: PERCENTYIELD 46.6%
YIELD: CALCULATEDPERCENTYIELD 46.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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